molecular formula C14H8Cl2I2N2O2 B6131287 3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide

Cat. No.: B6131287
M. Wt: 560.9 g/mol
InChI Key: UMOCRYPPVFKIKG-KPSZGOFPSA-N
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Description

3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of dichloro and diiodo substituents on the benzene ring, along with a hydroxy group and a methylideneamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 2-hydroxy-3,5-diiodoaniline as the primary starting materials.

    Condensation Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 2-hydroxy-3,5-diiodoaniline in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of Benzamide: The condensation reaction results in the formation of the desired benzamide compound, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in the synthesis of more complex organic molecules.
  • It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • It is used in biochemical assays to investigate enzyme interactions and inhibition.

Medicine:

  • Research is ongoing to explore its potential as a therapeutic agent for various diseases.
  • It is evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.

Industry:

  • The compound finds applications in the development of specialty chemicals and materials.
  • It is used in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The hydroxy and diiodo groups play a crucial role in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 3,4-dichloro-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide
  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzene ring distinguishes these compounds from each other.
  • Chemical Properties: Variations in the substituents lead to differences in chemical reactivity and stability.
  • Biological Activities: Each compound exhibits unique biological activities based on its structure, making them suitable for different applications.

Uniqueness: 3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide is unique due to the presence of both dichloro and diiodo substituents, which impart distinct chemical and biological properties

Properties

IUPAC Name

3,4-dichloro-N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2I2N2O2/c15-10-2-1-7(4-11(10)16)14(22)20-19-6-8-3-9(17)5-12(18)13(8)21/h1-6,21H,(H,20,22)/b19-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOCRYPPVFKIKG-KPSZGOFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC2=C(C(=CC(=C2)I)I)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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